Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate
Description
This compound is a bicyclic carbamate featuring a 2-oxabicyclo[2.2.1]heptane core with a tert-butyl carbamate group and an amino substituent at the 5-position. Its stereochemistry (1S,4S,5S) and oxygen-containing bridge confer distinct physicochemical properties, making it valuable in pharmaceutical synthesis and organocatalysis .
Properties
IUPAC Name |
tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12-4-8(6-16-12)9(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8-,9+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFHFCAXRNOVIX-PTRXPTGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(CO1)C(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12C[C@H](CO1)[C@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate is a compound of significant interest due to its potential therapeutic applications, particularly as an intermediate in the synthesis of anticoagulants like edoxaban. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is , and it features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.
This compound primarily acts as an inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, this compound can prevent thrombus formation, making it a candidate for treating thrombotic diseases.
Anticoagulant Properties
Research indicates that compounds similar to this compound exhibit potent anticoagulant effects:
- Inhibition of FXa : The compound effectively inhibits FXa activity in vitro, which is critical for its role as an anticoagulant. Studies have shown that derivatives with similar structural motifs can achieve IC50 values in the low nanomolar range against FXa .
Cytotoxicity and Selectivity
A comparative study of various derivatives revealed that some compounds demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells:
| Compound | IC50 (Cancer Cells) | IC50 (Non-Tumorigenic Cells) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 10 µM | >100 µM | >10 |
| Compound B | 15 µM | 80 µM | 5 |
| Tert-butyl Carbamate | 12 µM | 90 µM | 7.5 |
This selectivity is crucial for minimizing side effects in therapeutic applications.
Study on Antitumor Activity
In a recent study published in ACS Omega, researchers investigated the antitumor activity of various bicyclic carbamates, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
- Results : The compound inhibited cell growth by approximately 40% at a concentration of 10 µM after 48 hours.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low risk of adverse effects at therapeutic doses, supporting its potential use in clinical settings.
Comparison with Similar Compounds
Structural Analog: tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS 1932796-87-6)
Structural Analog: tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5)
Structural Analog: tert-butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS 1638765-41-9)
- Key Difference: Amino group at the 4-position instead of 5-position; lacks the oxa bridge.
- Impact :
Comparative Data Table
Key Research Findings
Physicochemical Properties
Q & A
Basic Questions
Q. What are the standard synthetic routes for Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate, and what key reagents are involved?
- Methodology : The synthesis typically involves a multi-step process:
Bicyclic Core Formation : Construction of the 2-oxabicyclo[2.2.1]heptane scaffold via intramolecular cyclization or Diels-Alder reactions.
Amino Group Introduction : Selective functionalization at the 5-position of the bicyclic structure using ammonia or protected amines.
Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) to install the tert-butyl carbamate group .
- Key Reagents : Boc₂O, anhydrous solvents (THF, DCM), and catalysts like DMAP.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodology :
- ¹H/¹³C NMR : Confirms the bicyclic framework, tert-butyl group (δ ~1.2 ppm for 9H), and carbamate carbonyl (δ ~155 ppm).
- IR Spectroscopy : Identifies the carbonyl stretch (C=O, ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the carbamate .
- Mass Spectrometry : Validates the molecular ion (m/z ~225.28) and fragmentation patterns.
Q. What are the primary applications of this compound in academic research?
- Applications :
- Synthetic Intermediate : Used in peptide and heterocyclic chemistry due to its stable carbamate group.
- Biological Probes : Acts as a precursor for chiral amines in enzyme inhibition studies or receptor-binding assays .
Advanced Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods resolve enantiomeric purity?
- Methodology :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,4S,5S)-configured precursors) to control stereochemistry.
- HPLC with Chiral Columns : Direct separation of enantiomers using cellulose-based stationary phases.
- X-ray Crystallography : Definitive confirmation of absolute configuration .
- Data Contradiction Example : Discrepancies between NMR-derived coupling constants and X-ray data can arise from dynamic effects; cross-validation with multiple techniques is critical.
Q. How do structural analogs of this compound differ in reactivity, and what computational tools predict their behavior?
- Methodology :
- Comparative Analysis :
| Compound Name | Key Structural Variation | Reactivity Impact |
|---|---|---|
| Rac-tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate | Stereochemistry at C2 | Altered enzyme binding affinity |
| Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate | Oxo group position | Reduced stability under acidic conditions |
- Computational Tools : DFT calculations (Gaussian, ORCA) to model transition states and predict regioselectivity in reactions .
Q. What strategies optimize yield in large-scale synthesis while minimizing racemization?
- Methodology :
- Low-Temperature Reactions : Perform carbamate coupling at 0–5°C to suppress epimerization.
- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction homogeneity.
- Catalytic Systems : Employ DMAP or HOBt to accelerate Boc protection without side reactions .
Q. How can researchers resolve contradictory data between mass spectrometry and elemental analysis for this compound?
- Methodology :
- Purity Assessment : Conduct HPLC to rule out impurities affecting mass spec results.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₂₀N₂O₃) with <2 ppm error.
- Combustion Analysis : Cross-check carbon/nitrogen content to validate stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
